![molecular formula C12H22FN3O B1476239 (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone CAS No. 2098082-54-1](/img/structure/B1476239.png)
(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone
Overview
Description
“(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C12H22FN3O and a molecular weight of 243.32 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H-NMR Spectrum of “(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone” corresponds to its assigned structure .Scientific Research Applications
Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)
This compound has been studied for its potential as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy. ENT inhibitors are typically selective for ENT1, but this compound shows greater selectivity for ENT2, which could lead to novel therapeutic strategies .
Antimicrobial Agents
The structural analogues of this compound have been synthesized and evaluated for their antimicrobial properties. These studies aim to improve the efficacy of existing antimicrobial agents and combat antibiotic resistance by targeting DNA gyrase in bacteria and preventing biofilm formation .
Pharmacological Reference Standards
As a reference standard, this compound is used in pharmaceutical testing to ensure the accuracy and consistency of experimental results. It serves as a benchmark for comparing the effects of new pharmaceutical compounds .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone are not yet fully understood. The compound may influence a variety of pathways, depending on its specific targets. These could include signaling pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
These properties would greatly influence the bioavailability of the compound, determining how much of the drug reaches its targets in the body .
Result of Action
Depending on its targets and mode of action, the compound could have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it is in the body .
properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-piperidin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FN3O/c13-3-6-15-7-9-16(10-8-15)12(17)11-1-4-14-5-2-11/h11,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPKGNSJDLPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCN(CC2)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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